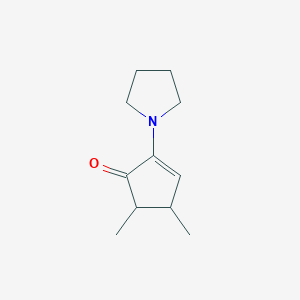

trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one

Description

Properties

CAS No. |

657394-43-9 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4,5-dimethyl-2-pyrrolidin-1-ylcyclopent-2-en-1-one |

InChI |

InChI=1S/C11H17NO/c1-8-7-10(11(13)9(8)2)12-5-3-4-6-12/h7-9H,3-6H2,1-2H3 |

InChI Key |

QIZMUNLEIQZDBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(C(=O)C1C)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-2-cyclopenten-1-one with pyrrolidine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the areas of anti-inflammatory and anticancer research. Its ability to modulate specific biological pathways makes it a promising lead compound for new drug discovery.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopentenones

Substituent-Driven Structural and Functional Differences

The compound’s structural analogs vary in substituents, leading to distinct physicochemical and biological properties:

Key Observations :

- Bioactivity: While 2-cyclopenten-1-one exhibits urease inhibition, the target compound’s methyl and pyrrolidinyl groups may modulate this activity. For example, Eugenol (a phenolic compound) shows stronger urease inhibition than 2-cyclopenten-1-one, suggesting that electron-rich substituents enhance efficacy .

- Thermal Stability: trans-Isomers of cyclopentenones (e.g., trans-1 in pyrolysis studies) exhibit higher thermal stability than cis counterparts, with decomposition initiating at ~475°C vs. 400°C for cis isomers . This suggests the trans-configuration in the target compound may confer resilience in high-temperature applications.

Biological Activity

Trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is an organic compound with a unique cyclopentenone structure featuring a pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 179.26 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

- Cyclopentene Ring : A five-membered ring containing one double bond.

- Pyrrolidine Substituent : A nitrogen-containing heterocycle contributing to the compound's reactivity and biological interactions.

Structural Formula

- SMILES : CC1C=C(C(=O)C1C)N2CCCC2

- InChI Key : QIZMUNLEIQZDBA-UHFFFAOYSA-N

Preliminary studies indicate that this compound exhibits several biological activities, primarily due to its dual functionality as an enone and a nitrogen heterocycle. The compound's reactivity with biological macromolecules suggests potential applications in:

- Anticancer Activity : The compound may inhibit cell proliferation in certain cancer cell lines.

- Antimicrobial Properties : Potential effectiveness against various bacterial strains.

Case Studies and Research Findings

- Cell Proliferation Inhibition :

-

Structure-Activity Relationship (SAR) :

- The SAR studies indicate that modifications in the pyrrolidine ring can significantly influence the biological activity of related compounds. For instance, 2,5-dimethylpyrrole was identified as a critical structural component that enhances productivity in cell cultures, suggesting that similar modifications could optimize this compound for specific applications .

-

Toxicological Assessments :

- While specific toxicological data for this compound is limited, related compounds have shown varying degrees of cytotoxicity depending on their structural features. Future studies are necessary to evaluate the safety profile of this compound in vivo.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 3,4-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one | Structure | Similar substitution pattern but different methyl placement; potential for different reactivity. |

| 2-(1-Pyrrolidinyl)-2-cyclopenten-1-one | Structure | Lacks methyl groups at the 4 and 5 positions; simpler structure may lead to different biological activities. |

| 4-Methylcyclopentene | Structure | A simpler alkene without the carbonyl functionality; serves as a base for comparison regarding reactivity and stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.